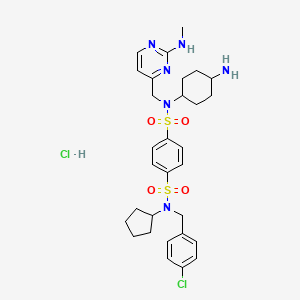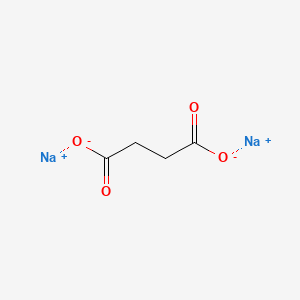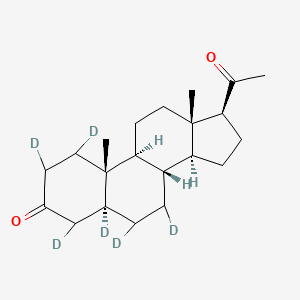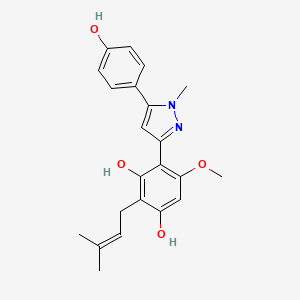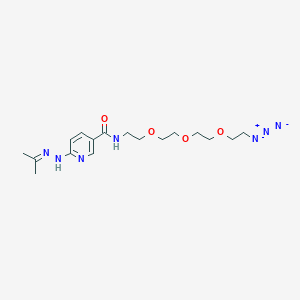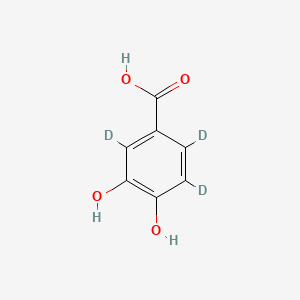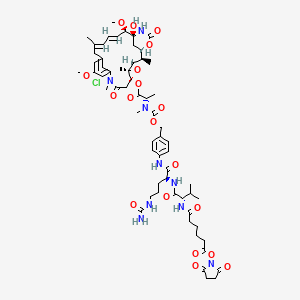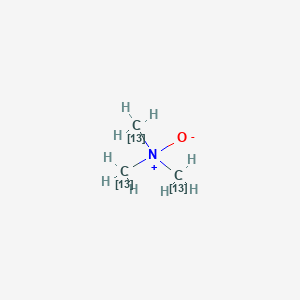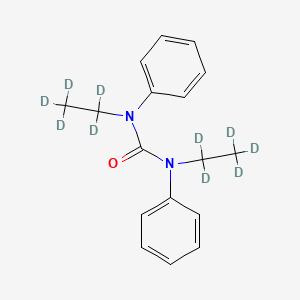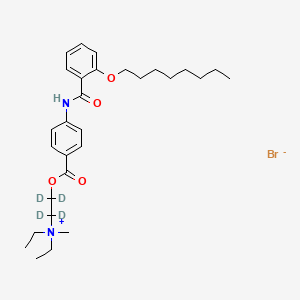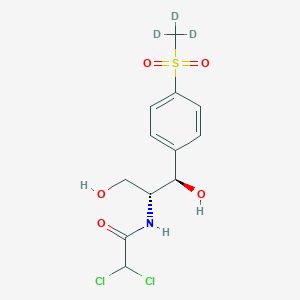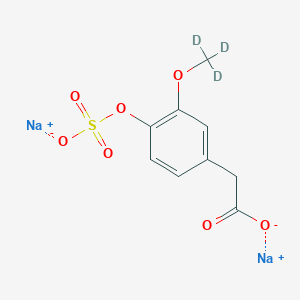
Homovanillic Acid Sulfate Sodium Salt-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homovanillic Acid Sulfate Sodium Salt-d3 is a deuterium-labeled metabolite of Dihydroxyphenylacetic Acid (DOPAC) by the enzyme catechol O-methyltransferase . This compound is primarily used in research settings to study metabolic pathways and enzyme activities, particularly those involving catecholamines like dopamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Homovanillic Acid Sulfate Sodium Salt-d3 involves the deuteration of Homovanillic Acid Sulfate Sodium Salt. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms and the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Homovanillic Acid Sulfate Sodium Salt-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carboxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol form using reducing agents like lithium aluminum hydride.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiolates.
Wissenschaftliche Forschungsanwendungen
Homovanillic Acid Sulfate Sodium Salt-d3 is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of Homovanillic Acid Sulfate Sodium Salt-d3 involves its role as a metabolite of Dihydroxyphenylacetic Acid. It is produced through the action of catechol O-methyltransferase on dopamine, leading to the formation of Homovanillic Acid, which is then sulfated . This compound is used to trace and study the metabolic pathways involving dopamine and other catecholamines . It interacts with various enzymes and receptors involved in neurotransmission and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Homovanillic Acid: A major catecholamine metabolite used to detect oxidative enzymes and associated with dopamine levels in the brain.
Dihydroxyphenylacetic Acid (DOPAC): Another metabolite of dopamine, involved in similar metabolic pathways.
Uniqueness: Homovanillic Acid Sulfate Sodium Salt-d3 is unique due to its deuterium labeling, which allows for precise tracing and quantification in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and enzyme activities .
Eigenschaften
Molekularformel |
C9H8Na2O7S |
|---|---|
Molekulargewicht |
309.22 g/mol |
IUPAC-Name |
disodium;2-[4-sulfonatooxy-3-(trideuteriomethoxy)phenyl]acetate |
InChI |
InChI=1S/C9H10O7S.2Na/c1-15-8-4-6(5-9(10)11)2-3-7(8)16-17(12,13)14;;/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/i1D3;; |
InChI-Schlüssel |
FDMIPKNBTWHXSQ-GXXYEPOPSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


